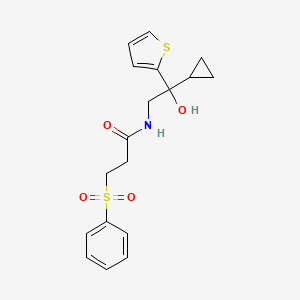

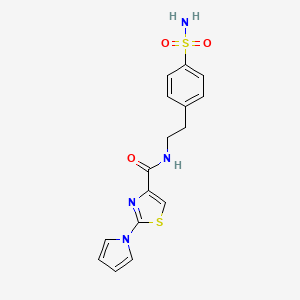

![molecular formula C9H11ClN4S B2508611 4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine CAS No. 1453186-96-3](/img/structure/B2508611.png)

4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine is a derivative of the pyrazolo[1,5-a]-1,3,5-triazine family, which is a class of heterocyclic compounds that have been the subject of various studies due to their interesting chemical properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is well-represented, and insights into their chemistry can be derived from the related structures discussed in the papers.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]-1,3,5-triazines, which are closely related to the compound of interest, has been reported through the reactions of chlorocarbonyl isocyanate with aminopyrazoles and active methylene nitriles. This method leads to the formation of novel pyrazolo[1,5-a]-1,3,5-triazines and barbituric acid derivatives, suggesting a versatile approach to synthesizing a wide range of substituted triazines .

Molecular Structure Analysis

The molecular structure of related 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been determined using X-ray crystallography, which reveals a 4,6-diamino-1,3,5-triazine structure stabilized by intra- and intermolecular hydrogen bonds . Similarly, the molecular and electronic structure of 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine has been investigated, showing that the compound forms supramolecular linear tapes in the solid state, facilitated by strong hydrogen bonding . These findings provide a basis for understanding the structural characteristics of the compound .

Chemical Reactions Analysis

The dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines has been studied, revealing the presence of restricted rotation around the amino-triazine bond and tautomerism in solution. These phenomena are confirmed by 2D-Exchange spectroscopy and comparison with model compounds . This suggests that similar chemical reactions and dynamic behaviors could be expected for the compound of interest, given its structural similarity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the non-equivalence of the NH2 hydrogens in 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine indicates the iminium character of this moiety, which could affect its reactivity and physical properties . Theoretical calculations, including time-dependent DFT, have been used to determine the electronic properties, such as the lowest lying excitation energies and corresponding oscillator strengths, which are crucial for understanding the optical and electronic behavior of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis Methods : 4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine is synthesized starting from 3-aminopyrazole. It serves as a precursor for studies on nucleophilic displacement reactions, indicating that both chloro and methylthio groups can be displaced by nucleophiles. This compound is also used to prepare adenine, hypoxanthine, and xanthine analogs of the pyrazolo[1,5-a][1,3,5]triazine ring system (Kobe, Robins, & O'Brien, 1974).

Molecular Structure Analysis

- Crystallography : Studies on the molecular dimensions of various derivatives of pyrazolo[1,5-a][1,3,5]triazine, including 4-Chloro-8-isopropyl-2-methylsulfanyl variant, reveal evidence of aromatic delocalization in the pyrazole rings. These studies also detail the different conformations adopted by the ethylsulfanyl substituents and the absence of hydrogen bonds in their crystal structures, highlighting pi-stacking interactions (Insuasty, Mier, Suárez, Low, Cobo, & Glidewell, 2008).

Biological Activity

- Antiproliferative Properties : Pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives, which include the 4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo variant, have been evaluated for their cytotoxic activity. These compounds exhibit potent tubulin inhibition and specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations (Popowycz, Schneider, Debonis, Skoufias, Kozielski, Galmarini, & Joseph, 2009).

Propiedades

IUPAC Name |

4-chloro-2-methylsulfanyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4S/c1-5(2)6-4-11-14-7(6)12-9(15-3)13-8(14)10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBPEHJNXHJYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)